Methyl 5-acetyl-1,2-oxazole-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-acetyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-4(9)6-3-5(8-12-6)7(10)11-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTXSJIHDVYLSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NO1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of the Methyl 5 Acetyl 1,2 Oxazole 3 Carboxylate Moiety
Substitution Reactions on the Oxazole (B20620) Ring System
The isoxazole (B147169) ring, while aromatic, possesses a unique reactivity profile shaped by the presence of a weak N-O bond and the electronegativity of the two heteroatoms. The presence of strongly deactivating acetyl and carboxylate groups further modifies its susceptibility to substitution reactions.
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on heterocyclic rings is generally challenging and is highly dependent on the electronic nature of the ring and the presence of suitable leaving groups. The isoxazole ring is relatively electron-rich, which makes it inherently resistant to attack by nucleophiles. For an SNAr reaction to proceed, the ring typically requires activation by potent electron-withdrawing groups, such as a nitro group, which can stabilize the negative charge of the intermediate Meisenheimer complex.
In the case of Methyl 5-acetyl-1,2-oxazole-3-carboxylate, the acetyl and carboxylate groups are deactivating, but they are not as powerful as a nitro group in activating the ring for SNAr. Furthermore, the ring lacks an inherent, facile leaving group. Consequently, direct nucleophilic substitution on the C4 carbon is not a commonly observed reaction pathway. Instead, strong nucleophiles may induce ring-opening reactions, a characteristic reactivity pattern of the isoxazole nucleus, often initiated by an attack at the C5 position, leading to cleavage of the N-O bond. An efficient protocol for SNAr has been demonstrated for 5-nitroisoxazoles, where the nitro group is displaced by various nucleophiles, highlighting the necessity of a strongly activating group for this type of transformation. youtube.com
Electrophilic Substitution Reactions
Electrophilic aromatic substitution is a hallmark reaction of aromatic systems. For the isoxazole ring, theoretical and experimental studies indicate that the C4 position is the most electron-rich and thus the most susceptible to electrophilic attack. However, the success of such reactions is heavily influenced by the substituents present on the ring. nih.gov
The this compound molecule is substituted with two powerful electron-withdrawing groups. Both the C5-acetyl and the C3-carboxylate groups strongly deactivate the isoxazole ring towards electrophilic attack by pulling electron density away from the ring system. mdpi.com This deactivation makes standard electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, exceptionally difficult to achieve. mdpi.comresearchgate.net Overcoming this electronic deactivation would necessitate harsh reaction conditions, which could lead to degradation of the starting material or the isoxazole ring itself. Therefore, direct electrophilic substitution on the C4 position of this specific molecule is considered synthetically challenging.
Transformations of the Acetyl and Carboxylate Functional Groups
The acetyl and carboxylate groups are rich sites for chemical modification, offering pathways for derivatization that leave the isoxazole core intact.
Condensation Reactions
The acetyl group, being a methyl ketone, provides a reactive site for condensation reactions that form new carbon-carbon bonds. wikipedia.org These reactions typically involve the deprotonation of the α-carbon of the acetyl group to form an enolate, which then acts as a nucleophile. wikipedia.org
Claisen-Schmidt Condensation: This reaction involves the condensation of a ketone with an aromatic aldehyde in the presence of a base to form a chalcone (B49325) or α,β-unsaturated ketone. wikipedia.orgsynarchive.com The acetyl group of this compound can serve as the ketone component, reacting with various aldehydes to yield isoxazolyl chalcone derivatives.
Table 1: Illustrative Claisen-Schmidt Condensation Reactions
| Aldehyde Reactant | Base/Solvent | Expected Product |
|---|---|---|
| Benzaldehyde | NaOH / Ethanol | Methyl 5-(3-phenyl-1-oxoprop-2-en-1-yl)-1,2-oxazole-3-carboxylate |
| 4-Methoxybenzaldehyde | KOH / Methanol | Methyl 5-(3-(4-methoxyphenyl)-1-oxoprop-2-en-1-yl)-1,2-oxazole-3-carboxylate |
| 4-Nitrobenzaldehyde | NaOH / Ethanol | Methyl 5-(3-(4-nitrophenyl)-1-oxoprop-2-en-1-yl)-1,2-oxazole-3-carboxylate |
Knoevenagel Condensation: This condensation occurs between a carbonyl compound and a molecule with an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate), catalyzed by a weak base. wikipedia.orgorganic-chemistry.org The acetyl group of the title compound can react with such active methylene compounds, leading to the formation of a new α,β-unsaturated system at the C5 position. nih.gov
Table 2: Illustrative Knoevenagel Condensation Reactions
| Active Methylene Compound | Catalyst/Solvent | Expected Product |
|---|---|---|
| Malononitrile | Piperidine / Ethanol | Methyl 5-(2,2-dicyanovinyl)-1,2-oxazole-3-carboxylate |
| Ethyl Cyanoacetate | Ammonium Acetate (B1210297) / Acetic Acid | Methyl 5-(2-cyano-2-ethoxycarbonylvinyl)-1,2-oxazole-3-carboxylate |
| Diethyl Malonate | Piperidine / Toluene | Methyl 5-(2,2-bis(ethoxycarbonyl)vinyl)-1,2-oxazole-3-carboxylate |
Carbonyl Reactivity and Alpha-Carbon Functionalization
The protons on the methyl group of the C5-acetyl substituent are acidic (α-protons) and can be removed by a base to form an enolate. This enolate is a key intermediate for various functionalization reactions at the alpha-position.
One of the most fundamental reactions is alpha-halogenation . Under acidic conditions, the reaction proceeds through an enol intermediate and typically results in mono-halogenation. In contrast, under basic conditions, the reaction proceeds via an enolate and is often difficult to stop at the mono-halogenation stage. The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining α-protons, leading to rapid subsequent halogenations.
For a methyl ketone like the one present in this compound, base-promoted halogenation can lead to the Haloform Reaction . In this process, all three α-protons are replaced by halogen atoms (e.g., bromine or iodine). The resulting trihalomethyl ketone is then cleaved by the hydroxide (B78521) base, yielding a carboxylate and a haloform (e.g., bromoform (B151600) or iodoform). This reaction provides a pathway to convert the C5-acetyl group into a C5-carboxylic acid group upon acidic workup.
Advanced Functionalization Strategies
While direct substitution on the electron-deficient isoxazole ring is difficult, modern cross-coupling reactions provide powerful, indirect methods for its functionalization. These strategies typically involve the initial introduction of a halogen atom onto the ring, which then serves as a handle for palladium-catalyzed coupling reactions.
Although challenging, forced halogenation (e.g., bromination) of the deactivated ring could potentially install a bromine atom at the C4 position. This resulting halo-isoxazole derivative becomes a valuable substrate for advanced derivatization.
Suzuki-Miyaura Coupling: This versatile reaction couples an organohalide with an organoboron compound (like a boronic acid) in the presence of a palladium catalyst and a base. nih.gov A hypothetical Methyl 5-acetyl-4-bromo-1,2-oxazole-3-carboxylate could be coupled with a wide array of aryl or vinyl boronic acids to introduce diverse substituents at the C4 position. nih.govmdpi.com
Table 3: Potential Suzuki-Miyaura Cross-Coupling Reactions
| Boronic Acid | Catalyst / Base | Expected Product |
|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Methyl 5-acetyl-4-phenyl-1,2-oxazole-3-carboxylate |
| Thiophene-2-boronic acid | PdCl₂(dppf) / K₂CO₃ | Methyl 5-acetyl-4-(thiophen-2-yl)-1,2-oxazole-3-carboxylate |
| Vinylboronic acid | Pd(OAc)₂ / PPh₃ / K₃PO₄ | Methyl 5-acetyl-4-vinyl-1,2-oxazole-3-carboxylate |
Heck Reaction: The Heck reaction couples an organohalide with an alkene to form a substituted alkene, also using a palladium catalyst and a base. youtube.com This would allow for the introduction of various alkenyl groups at the C4 position of the halogenated isoxazole precursor.
Table 4: Potential Heck Cross-Coupling Reactions
| Alkene | Catalyst / Base | Expected Product |
|---|---|---|
| Styrene | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | Methyl 5-acetyl-4-styryl-1,2-oxazole-3-carboxylate |
| Methyl acrylate | PdCl₂(PPh₃)₂ / K₂CO₃ | Methyl 4-(2-(methoxycarbonyl)vinyl)-5-acetyl-1,2-oxazole-3-carboxylate |
| 1-Hexene | Pd(OAc)₂ / PPh₃ / NaOAc | Methyl 5-acetyl-4-(hex-1-en-1-yl)-1,2-oxazole-3-carboxylate |
These advanced strategies showcase how the this compound scaffold, through a halogenated intermediate, can be elaborated into a vast library of more complex and highly functionalized isoxazole derivatives. nih.gov
Deprotonation and Alkylation at Methylenic Positions
The methyl protons of the acetyl group at the C5 position of the oxazole ring are acidic due to the inductive effect and resonance stabilization of the resulting enolate anion by the adjacent carbonyl group. This acidity allows for deprotonation by a suitable base, such as lithium diisopropylamide (LDA) or butyllithium (B86547) (BuLi), to form a nucleophilic enolate. rsc.org This process is analogous to the deprotonation of other methyl-substituted heterocyclic compounds. rsc.org
The generated enolate is a potent nucleophile and can react with various electrophiles, primarily alkyl halides, in an alkylation reaction. This provides a straightforward method for extending the carbon chain at the C5 position, leading to the synthesis of more complex oxazole derivatives. The choice of base and reaction conditions can be critical to ensure regioselective deprotonation and prevent side reactions. rsc.org
Table 1: Deprotonation and Alkylation Reaction
| Step | Description | Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Deprotonation | A strong, non-nucleophilic base removes an α-proton from the acetyl group. | LDA, BuLi | Oxazole enolate |
Carbanion Chemistry and Carbon-Carbon Bond Formation
The enolate formed from the deprotonation of this compound is a key intermediate in carbanion chemistry, facilitating the formation of new carbon-carbon bonds. siue.edu Carbanions, or their enolate equivalents, are strong nucleophiles that are fundamental to synthetic organic chemistry. siue.edunih.gov
Beyond simple alkylation, this oxazole enolate can participate in a range of reactions to form C-C bonds:
Aldol Additions: Reaction with aldehydes or ketones to form β-hydroxy ketone derivatives.
Claisen Condensations: Reaction with esters to form β-keto ester products.
Michael Additions: Conjugate addition to α,β-unsaturated carbonyl compounds.
These reactions significantly expand the synthetic utility of the parent molecule, allowing for its incorporation into more elaborate molecular architectures. The stability of the oxazole ring under these conditions makes it a robust scaffold for such transformations. The formation of carbanionic intermediates is a well-established strategy for the elaboration of heterocyclic structures. rsc.org
Wittig Chemistry and Related Olefination Reactions
The carbonyl group of the C5-acetyl moiety is susceptible to nucleophilic attack and can be converted into an alkene via the Wittig reaction or related olefination methods. wikipedia.org The Wittig reaction involves the treatment of the ketone with a phosphorus ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to replace the carbonyl oxygen with a carbon-carbon double bond. wikipedia.org
This transformation is highly valuable for introducing exocyclic double bonds or for further functionalization of the side chain. The reaction is generally high-yielding and tolerates a wide range of functional groups, including the ester and the oxazole ring itself. wikipedia.org Variations of the Wittig reaction, such as the Horner-Wadsworth-Emmons reaction, can also be employed, often providing better control over the stereochemistry of the resulting alkene. The aza-Wittig reaction is another variant that has proven useful in the synthesis of nitrogen-containing heterocycles. organic-chemistry.org
Nucleophilic Additions to Alkynyl Oxazoles
While this compound itself does not possess an alkynyl group, the oxazole scaffold is readily incorporated into such structures. The reactivity of C(2)-alkynyl oxazoles has been explored, demonstrating their utility as building blocks in organic synthesis. These compounds undergo stereoselective conjugate additions with various nucleophiles. nih.gov
The electron-withdrawing nature of the oxazole ring activates the alkyne for nucleophilic attack, in a process known as a hetero-Michael addition. Nucleophiles such as alcohols, amines, and thiols can add to the alkyne, providing a versatile route to highly functionalized, vinyl-substituted oxazoles. This reactivity highlights a potential derivatization pathway for the broader class of substituted oxazoles. nih.gov
Rearrangement Reactions Involving Oxazole Structures
The oxazole ring, while aromatic, can participate in several rearrangement reactions, often induced by thermal or photochemical energy. These rearrangements can lead to the formation of isomeric heterocycles or other functionalized structures.
Isoxazole-Oxazole Photoisomerization Mechanisms
Oxazoles are frequently synthesized via the photochemical rearrangement of their isoxazole isomers. nih.gov This transformation is a classic example of a heterocyclic photoisomerization reaction. The process is typically initiated by UV irradiation, which excites the isoxazole to a singlet excited state. nih.govacs.org From this excited state, the molecule undergoes a series of transformations leading to the corresponding oxazole.
Several mechanistic pathways have been proposed and computationally studied: nih.govacs.org
Internal Cyclization-Isomerization: Involves the formation of a bicyclic intermediate.
Ring Contraction-Ring Expansion: Proceeds through the formation of an acyl azirine intermediate, which then opens to a nitrile ylide before cyclizing to the oxazole. researchgate.net This pathway is supported by the experimental detection of fleeting nitrile ylide intermediates. acs.org
Direct Path: A one-step, barrierless photochemical process proceeding through a conical intersection to directly link the excited isoxazole and the ground-state oxazole. acs.org
Theoretical studies suggest that the direct path may be the most favorable, though the ring contraction-ring expansion mechanism is also considered energetically feasible. nih.govacs.org This photoisomerization provides a powerful, atom-efficient method for accessing diverse oxazole products from readily available isoxazole precursors. nih.gov
Table 2: Proposed Mechanisms for Isoxazole-Oxazole Photoisomerization
| Mechanism Pathway | Key Intermediate(s) | Description | Reference |
|---|---|---|---|
| Path A: Internal Cyclization | Bicyclic Intermediate | The excited isoxazole undergoes internal cyclization followed by isomerization. | acs.org |
| Path B: Ring Contraction-Expansion | Acyl Azirine, Nitrile Ylide | The N-O bond cleaves to form an acyl azirine, which rearranges to a nitrile ylide that subsequently cyclizes. | nih.gov, researchgate.net |
Other Thermally or Photochemically Induced Rearrangements
Beyond the isomerization from isoxazoles, oxazole structures themselves can undergo other rearrangements. The Cornforth rearrangement is a well-known thermal rearrangement of 4-acyloxazoles, where the acyl group and the C5 substituent exchange positions. wikipedia.org This reaction proceeds through a nitrile ylide intermediate, similar to one of the proposed pathways in isoxazole photoisomerization.
Photochemical conditions can also induce other transformations. For instance, the photoinduced homolysis of the N–O bond in certain substituted isoxazoles can lead to the formation of highly reactive ketenimines instead of oxazoles, demonstrating that subtle changes in the substitution pattern can dramatically alter the reaction outcome. nih.gov Additionally, some heterocyclic systems can undergo reversible photochemically and thermally induced electrocyclic reactions. nih.gov Thermal transformations of related oxazole endoperoxides have also been studied, leading to various rearrangements and fragmentations. epa.gov
Spectroscopic and Structural Elucidation of Oxazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
One-Dimensional NMR (¹H, ¹³C) for Structural Assignment
One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural assignment of organic molecules like Methyl 5-acetyl-1,2-oxazole-3-carboxylate.
¹H NMR Spectroscopy: The ¹H NMR spectrum would provide crucial information about the number of different types of protons, their chemical environment, and their proximity to one another. For this compound, one would expect to observe distinct signals for the methyl protons of the acetyl group, the methyl protons of the carboxylate group, and the proton on the oxazole (B20620) ring. The chemical shift (δ) of each signal, reported in parts per million (ppm), is indicative of the electronic environment of the protons. For instance, the protons of the acetyl and carboxylate methyl groups would likely appear as singlets in the upfield region of the spectrum, while the oxazole ring proton would be expected to resonate at a more downfield position due to the deshielding effect of the heterocyclic ring.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbonyl carbons in the acetyl and carboxylate groups would be expected in the highly deshielded region of the spectrum (typically >160 ppm). The carbons of the oxazole ring would have characteristic chemical shifts that are influenced by the electronegative oxygen and nitrogen atoms. The methyl carbons of the acetyl and carboxylate groups would appear in the more shielded, upfield region.
A representative analysis for a related compound, methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate, shows characteristic signals for the 1,2-oxazole ring carbons at δ 108.3 (C-4), 150.2 (C-3), and 179.5 (C-5) ppm beilstein-journals.orgmdpi.com. For a similar derivative, the ¹H NMR spectrum revealed a singlet for the 1,2-oxazole methine proton at δ 8.46 ppm beilstein-journals.orgmdpi.com. While these values are for a different molecule, they provide a general indication of the expected chemical shift ranges for the oxazole core.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity and spatial relationships between atoms, which is essential for unambiguous structural elucidation.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For a molecule like this compound, COSY would be used to confirm through-bond correlations between neighboring protons, although in this specific case, with expected singlet signals, its utility might be more focused on identifying any long-range couplings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.
Vibrational Spectroscopy (Infrared) for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.
For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the carbonyl stretching vibrations (νC=O) of the acetyl and ester functional groups. These typically appear in the region of 1650-1800 cm⁻¹. The exact position of these bands can provide clues about the electronic environment of the carbonyl groups. For example, ester carbonyls generally absorb at higher wavenumbers (around 1735 cm⁻¹) compared to ketone carbonyls (around 1715 cm⁻¹) pressbooks.pub. The spectrum would also exhibit characteristic absorptions for C-O stretching of the ester and C-N and C=N stretching of the oxazole ring. In a study of a similar compound, methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate, characteristic IR absorption bands were observed at 1723 cm⁻¹ (C=O, ester) and 1687 cm⁻¹ (C=O, Boc) beilstein-journals.org.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis (HRMS, ESI-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS): This technique provides a very precise measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. For this compound (C₇H₇NO₄), the calculated exact mass would be compared to the experimentally determined mass to confirm the molecular formula.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar molecules. In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ or as an adduct with other cations (e.g., [M+Na]⁺). The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can provide valuable structural information. The fragmentation of this compound would likely involve the loss of the methoxy group from the ester, the acetyl group, or cleavage of the oxazole ring.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information about bond lengths, bond angles, and dihedral angles, offering an unambiguous confirmation of the molecular structure.
Analysis of Bond Lengths, Angles, and Dihedral Angles
A successful single-crystal X-ray diffraction analysis of this compound would yield a detailed structural model.
Bond Lengths: The analysis would provide the precise lengths of all the bonds in the molecule. For example, the C=O bond lengths of the acetyl and carboxylate groups would be determined, as well as the bond lengths within the oxazole ring, such as C-O, C-N, C=N, and C-C bonds. These values can be compared to standard values to understand the electronic distribution within the molecule. For instance, in a crystal structure of methyl 1,3-benzoxazole-2-carboxylate, the N1—C1 bond, corresponding to a double bond, was significantly shorter [1.293 (2) Å] than other bonds in the oxazole cycle researchgate.netekb.eg.
Bond Angles: The angles between adjacent bonds would be accurately determined, revealing the geometry around each atom. This includes the angles within the five-membered oxazole ring and the angles involving the substituent groups.
Dihedral Angles: Dihedral angles describe the rotation around a bond and are crucial for understanding the conformation of the molecule. The analysis would reveal the relative orientation of the acetyl and carboxylate groups with respect to the oxazole ring. It would show whether the molecule is planar or if there is significant twisting of the substituent groups out of the plane of the ring. For example, the crystal structure of a related compound, (2S)-2-[4-(methoxycarbonyl)-1,2-oxazol-5-yl]piperidin-1-ium trifluoroacetate, showed that the methoxycarbonyl group is in the same plane as the 1,2-oxazole ring beilstein-journals.org.
A summary of expected crystallographic data parameters for a hypothetical crystal structure of this compound is presented in the table below.
| Parameter | Expected Value/Information |
| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space Group | To be determined (e.g., P2₁/c) |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |
| Bond Lengths (Å) | C=O (acetyl), C=O (ester), C-O, C-N, C=N, C-C |
| Bond Angles (°) | Angles within the oxazole ring and involving substituents |
| Dihedral Angles (°) | Torsion angles defining the conformation of substituents |
Elucidation of Molecular Conformations and Spatial Arrangement
The spatial arrangement of atoms and functional groups in oxazole derivatives significantly influences their properties. X-ray crystallography and computational methods are instrumental in determining the precise three-dimensional structure of these molecules in the solid state.
Studies on compounds structurally related to this compound reveal that the oxazole ring is generally planar. For instance, in the crystal structure of 5-Methyl-1,2-oxazole-3-carboxylic acid, all non-hydrogen atoms are approximately coplanar. The carboxylate group's oxygen atoms show only minor deviations from the plane of the isoxazole (B147169) ring nih.gov. This planarity is a common feature of the oxazole core.
In more complex derivatives, such as (2S)-2-[4-(methoxycarbonyl)-1,2-oxazol-5-yl]piperidin-1-ium trifluoroacetate, the methoxycarbonyl group is observed to be in the same plane as the 1,2-oxazole ring beilstein-journals.org. The conformation of substituents on the oxazole ring is also a key aspect. For example, in the aforementioned piperidinium derivative, the 1,2-oxazole ring occupies an equatorial position on the piperidinium ring beilstein-journals.orgbeilstein-journals.org. The dihedral angle between the substituent and the ring provides further insight into the spatial arrangement beilstein-journals.orgbeilstein-journals.org.
Theoretical calculations, such as those using Density Functional Theory (DFT), complement experimental data and help in understanding the molecular geometry . These studies can predict bond lengths, bond angles, and dihedral angles, which are in strong agreement with experimental values obtained from X-ray diffraction .
Below is a table summarizing key structural parameters for a related oxazole derivative.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | |
| Space Group | P 1 21/n 1 | |
| Planarity of Oxazole Ring | Approximately planar | nih.gov |
| Substituent Conformation | Equatorial (for piperidinium deriv.) | beilstein-journals.orgbeilstein-journals.org |
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)
Intermolecular interactions are fundamental in determining the solid-state structure and properties of molecular crystals, including those of oxazole derivatives. These non-covalent interactions dictate how molecules arrange themselves in a crystal lattice.
Hydrogen bonding is a predominant intermolecular force in oxazole derivatives containing suitable functional groups. In the crystal structure of 5-Methyl-1,2-oxazole-3-carboxylic acid, molecules form inversion dimers through intermolecular O-H···O hydrogen bonds between the carboxylic acid moieties nih.gov. This type of interaction is a common motif in the crystal packing of carboxylic acids.
In addition to classical hydrogen bonds, weaker interactions such as C-H···N and C-H···O hydrogen bonds can also play a significant role in stabilizing the crystal structure iucr.orgnih.gov. For instance, in methyl 1,3-benzoxazole-2-carboxylate, the crystal structure is characterized by strong C-H···N and weak C-H···O hydrogen bonds iucr.orgnih.gov.
π-π stacking interactions are another crucial factor in the crystal packing of aromatic and heteroaromatic compounds like oxazoles. The planar nature of the oxazole ring facilitates these interactions. In 5-Methyl-1,2-oxazole-3-carboxylic acid, the dimeric units are further stabilized by π–π stacking interactions with a centroid-centroid distance of 3.234 Å nih.gov. Similarly, in methyl 1,3-benzoxazole-2-carboxylate, stacking molecules are linked by π–π interactions with a centroid-centroid distance of 3.6640 (11) Å iucr.orgnih.gov. The arrangement of molecules in the crystal can often be described as a herringbone pattern, influenced by these stacking interactions nih.gov.
The following table summarizes the types of intermolecular interactions observed in related oxazole derivatives.
| Type of Interaction | Example Compound | Description | Reference |
| Hydrogen Bonding | 5-Methyl-1,2-oxazole-3-carboxylic acid | O-H···O interactions forming inversion dimers. | nih.gov |
| Methyl 1,3-benzoxazole-2-carboxylate | Strong C-H···N and weak C-H···O hydrogen bonds. | iucr.orgnih.gov | |
| π-π Stacking | 5-Methyl-1,2-oxazole-3-carboxylic acid | Stacking of dimers with a centroid-centroid distance of 3.234 Å. | nih.gov |
| Methyl 1,3-benzoxazole-2-carboxylate | Stacking of planar molecules with a centroid-centroid distance of 3.6640 (11) Å. | iucr.orgnih.gov |
Theoretical and Computational Chemistry Studies on Oxazole Ring Systems
Quantum Chemical Calculations for Molecular Properties and Energetics
Quantum chemical calculations are fundamental tools for determining the electronic structure and energetic properties of molecules. For oxazole (B20620) derivatives, these methods can predict geometry, stability, and various physicochemical parameters. researchgate.netscispace.com
Density Functional Theory (DFT) is a widely used computational method for investigating the structural and electronic properties of organic molecules, including oxazole derivatives. irjweb.commdpi.com The B3LYP functional is a popular choice that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, often used with basis sets like 6-311G++(d,p) to achieve high accuracy. irjweb.commdpi.com
DFT calculations are employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, predicting bond lengths, bond angles, and dihedral angles. researchgate.net For the parent oxazole ring, the geometry is nearly planar. researchgate.net
Analyze Frontier Molecular Orbitals: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a molecule. irjweb.commdpi.com
Determine Chemical Reactivity Parameters: From HOMO and LUMO energies, parameters such as chemical potential, global hardness, and electrophilicity index can be derived to predict how the molecule will interact with other chemical species. irjweb.com
Simulate Vibrational Spectra: Theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and Raman spectroscopy to confirm molecular structures.
Table 1: Representative DFT-Calculated Properties for Substituted Oxazoles (Note: This table is illustrative of typical data obtained for oxazole derivatives, not for Methyl 5-acetyl-1,2-oxazole-3-carboxylate)
| Compound System | Heat of Formation (kcal/mol) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (D) |
| Oxazole | -1.58 | -9.534 | -4.491 | 14.024 | 1.58 |
| 2-Cyano oxazole | 40.23 | -10.222 | -2.413 | 12.635 | 4.96 |
| 4-Methyl oxazole | -11.22 | -9.222 | -4.678 | 13.900 | 1.35 |
| 5-Cyano oxazole | 38.34 | -10.234 | -2.488 | 12.722 | 2.91 |
Data sourced from studies on substituted oxazoles. researchgate.net
Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. Methods like Møller-Plesset perturbation theory of the second order (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) provide highly accurate results, particularly for equilibrium structures and interaction energies. nih.gov
These high-level calculations are crucial for:
Precise Structural Determination: Calculating equilibrium structures that can be compared with experimental data from techniques like X-ray crystallography. nih.gov
Harmonic Force Field Calculation: Predicting the harmonic force fields of molecules, which are essential for refining vibrational frequency assignments from experimental spectra. nih.gov
Investigating Intermolecular Interactions: Accurately calculating binding energies in molecular complexes, such as those formed through hydrogen bonding or van der Waals forces.
Potential Energy Surface Exploration and Conformer Analysis
The potential energy surface (PES) maps the energy of a molecule as a function of its geometry. Exploring the PES allows for the identification of stable conformers (energy minima) and the transition states that connect them. For a molecule like this compound, which has rotatable bonds (e.g., around the acetyl and carboxylate groups), multiple conformers may exist.
Computational exploration of the PES helps to:
Identify Stable Conformers: Locate all low-energy conformers of the molecule.
Determine Rotational Barriers: Calculate the energy barriers for rotation around single bonds, which influences the molecule's flexibility and the rate of interconversion between conformers.
Analyze Conformational Preferences: Understand how different conformers are stabilized, for instance, through intramolecular hydrogen bonds or minimization of steric hindrance. researchgate.net This is particularly relevant for oxazole-containing peptides where specific conformations dictate biological activity. researchgate.net
Computational Mechanistic Investigations of Oxazole-Related Reactions
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For oxazole systems, this includes studying their participation in cycloadditions, ring-opening reactions, and reactions with electrophiles or nucleophiles. clockss.orgpharmaguideline.com
Many reactions involving the oxazole ring proceed through short-lived, high-energy intermediates. For example, the photochemical rearrangement of oxazoles is proposed to involve ring-opening to form nitrile-ylide and azirine intermediates. researchgate.net
Computational studies can:
Confirm the Existence of Intermediates: Optimize the geometry of proposed intermediates to confirm that they correspond to a minimum on the potential energy surface.
Analyze Electronic Structure: Investigate the electronic properties of these intermediates to understand their reactivity in subsequent reaction steps.
Predict Spectroscopic Signatures: Calculate properties that could help in the experimental detection of these transient species.
A transition state represents the highest energy point along a reaction pathway. Locating the transition state structure and calculating its energy is key to understanding the kinetics of a reaction.
For oxazole-related reactions, computational chemists:
Locate Transition State Geometries: Use specialized algorithms to find the exact geometry of the transition state connecting reactants and products (or intermediates).
Calculate Activation Energies: The energy difference between the reactants and the transition state is the activation energy or energy barrier. This value is directly related to the reaction rate. nih.gov
Visualize Reaction Pathways: By mapping the entire reaction coordinate, from reactants through the transition state to products (a process known as an Intrinsic Reaction Coordinate, IRC, calculation), the complete mechanism can be visualized.
Modeling of Intermolecular Interactions and Aggregation Behavior
Van der Waals Complexes
Van der Waals forces, though weak, are fundamental to molecular aggregation. Theoretical studies on the parent oxazole ring system have explored its ability to form van der Waals complexes with various small molecules. irjweb.com Ab initio calculations, such as Møller-Plesset perturbation theory (MP2), are commonly used to investigate the structures and binding energies of these complexes. researchgate.netelifesciences.org
Research on the interaction between oxazole and atmospheric gases like carbon dioxide (CO₂) and nitrogen (N₂) shows that oxazole can selectively bind with CO₂ over N₂. researchgate.netelifesciences.orgeuropa.eu This selectivity arises from the specific nature of the van der Waals interactions, where the quadrupole moment of CO₂ interacts favorably with the dipole moment and electron distribution of the oxazole ring. europa.eu In these complexes, the gas molecule is typically situated above the plane of the oxazole ring, leading to a deformation of the gas molecule and a redistribution of electrons. europa.eu For example, the OCO angle in carbon dioxide bends slightly away from its linear configuration upon forming a complex with oxazole. europa.eu
The findings from these theoretical models on the parent oxazole ring provide a basis for understanding the potential van der Waals interactions of this compound. The acetyl and methyl carboxylate substituents would further enhance the complexity and strength of these interactions.
| Complex | Computational Method | Binding Energy (kcal/mol) | Key Finding | Source |
|---|---|---|---|---|
| Oxazole-CO₂ | MP2/aug-cc-pVDZ | -2.67 | Oxazole shows higher adsorption selectivity for CO₂ than N₂. | researchgate.neteuropa.eu |
| Oxazole-N₂ | MP2/aug-cc-pVDZ | -1.64 | Interaction is weaker compared to the CO₂ complex. | researchgate.neteuropa.eu |
| Oxazole-Argon | Ab initio | Data not specified | Investigated to understand intermolecular forces in argon complexes. | acs.org |
Hydrogen Bonding Networks
Hydrogen bonding plays a critical role in defining the structure and stability of molecular assemblies. The oxazole ring itself contains potential hydrogen bond acceptors and donors. nih.gov The pyridinic nitrogen atom in the ring can act as a hydrogen bond acceptor. nih.govacs.org While the C-H bonds on the ring are typically weak donors, they can participate in unconventional C-H···O or C-H···N hydrogen bonds, which collectively contribute to crystal packing stability. researchgate.netmdpi.com
For this compound, the functional groups introduce much stronger hydrogen bonding capabilities. The carbonyl oxygen atoms of both the acetyl and the methyl carboxylate groups are potent hydrogen bond acceptors. This is a recurring motif in the crystal structures of related heterocyclic compounds. mdpi.com
Studies on similar molecules provide direct evidence for these interactions. For instance, the crystal structure of 5-Methyl-1,2-oxazole-3-carboxylic acid reveals that the molecules form inversion dimers linked by pairs of strong O—H⋯O hydrogen bonds between their carboxylic acid groups. nih.gov Computational studies on various azoles complexed with water or hydrogen peroxide have systematically investigated the stabilization energies and structural properties of these hydrogen-bonded pairs. nih.govacs.org These studies confirm that the nitrogen atoms in azole rings are key hydration sites. nih.gov In the case of this compound, the absence of an acidic proton means it primarily acts as a hydrogen bond acceptor, forming networks with donor molecules or with its own C-H groups in a crystal lattice.
| Donor | Acceptor | Example System | Significance | Source |
|---|---|---|---|---|
| O-H (Carboxylic Acid) | O (Carboxylic Acid) | 5-Methyl-1,2-oxazole-3-carboxylic acid | Forms strong inversion dimers that are key to the crystal structure. | nih.gov |
| N-H (Amide) | O (Oxazole Ring) | Naphtho-Oxazole in BChE active site (computational) | Demonstrates the oxazole oxygen's role as an H-bond acceptor. | mdpi.com |
| O-H (Water) | N (Azole Ring) | Generic Azole-Water Complexes | Highlights the role of pyridinic nitrogen as a primary hydration site. | nih.govacs.org |
| C-H (Ring) | N (Triazole Ring) | Quinoline-Triazoles | Weak interactions that contribute to the overall 1D crystal packing. | mdpi.com |
Advanced Applications in Organic Synthesis Beyond Biological Function
Oxazoles as Synthetic Building Blocks and Intermediates
The inherent reactivity of the oxazole (B20620) ring, coupled with the diverse functionalities that can be incorporated at various positions, makes oxazole derivatives highly valuable as synthetic building blocks and intermediates. beilstein-journals.org The strategic placement of electron-withdrawing and electron-donating groups on the oxazole core can be exploited to direct a wide array of chemical transformations, enabling the synthesis of more complex molecules.
A notable example of the utility of substituted 1,2-oxazoles is in the regioselective synthesis of novel amino acid-like building blocks. For instance, methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates have been efficiently prepared through the reaction of β-enamino ketoester precursors with hydroxylamine (B1172632) hydrochloride. beilstein-journals.orgnih.gov This synthetic route highlights the versatility of the 1,2-oxazole scaffold in creating structurally diverse molecules with potential applications in peptidomimetic and drug discovery. The synthesis proceeds in moderate yields and can be adapted to produce chiral compounds with high enantiomeric purity. nih.gov
The general synthetic approach to these valuable building blocks is outlined below:
| Step | Description | Reactants | Products |
| 1 | Condensation | 1,3-diketones and N,N-dimethylformamide dimethylacetal | β-enamino ketoester |
| 2 | Cycloaddition | β-enamino ketoester and hydroxylamine hydrochloride | Regioisomerically substituted 1,2-oxazoles |
This methodology underscores the potential of "Methyl 5-acetyl-1,2-oxazole-3-carboxylate" to serve as a precursor for a variety of complex molecular structures. The acetyl and methyl carboxylate groups can be further functionalized to introduce additional complexity and to construct libraries of compounds for biological screening.
Role of Oxazole Derivatives in Ligand Design for Catalysis
The nitrogen atom of the oxazole ring possesses a lone pair of electrons that can coordinate with transition metals, making oxazole derivatives attractive candidates for ligand design in catalysis. mdpi.com The steric and electronic properties of the ligand can be fine-tuned by varying the substituents on the oxazole ring, which in turn influences the activity and selectivity of the catalyst.
A compelling demonstration of this application is the use of naturally occurring oxazole structural units as ligands for vanadium catalysts in ethylene-norbornene copolymerization. mdpi.com In this study, methyl substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles were synthesized and used to form vanadium complexes. These complexes were found to be active catalysts, and the position of the methyl substituent on the ligand significantly impacted the performance of the copolymerization reaction and the microstructure of the resulting copolymers.
The synthesis of these oxazole-based ligands involved a three-step procedure starting from methyl 2-methyl-1,3-oxazole-5-carboxylate or 5-methyl-1,3-oxazole-5-carboxylate. mdpi.com This highlights a potential application for "this compound," where the acetyl and carboxylate functionalities could be modified to create novel ligands for a range of catalytic transformations. The ability to systematically alter the ligand structure provides a powerful tool for developing catalysts with enhanced performance and selectivity.
Development of Novel Reagents and Methodologies Utilizing Oxazole Scaffolds
The unique chemical properties of the oxazole ring have also been harnessed to develop novel reagents and synthetic methodologies. The susceptibility of the oxazole ring to undergo various chemical transformations, including cycloaddition and ring-opening reactions, provides a rich platform for chemical innovation.
One such innovative approach is the synthesis of novel acylhydrazone-oxazole hybrids. This strategy involves a three-step reaction, with the key step being a Van Leusen reaction to form the 1,3-oxazole moiety. This methodology allows for the efficient and rapid generation of a diverse range of hybrid molecules with potential biological activity.
Future Research Directions and Perspectives in Methyl 5 Acetyl 1,2 Oxazole 3 Carboxylate Chemistry
Emerging Synthetic Strategies
The synthesis of functionalized 1,2-oxazoles is an area of active research, with a focus on developing efficient and regioselective methods. A prominent strategy for constructing the 1,2-oxazole ring involves the reaction of a β-enamino ketoester with hydroxylamine (B1172632) hydrochloride. beilstein-journals.orgresearchgate.net This approach offers a convenient and effective route to novel heterocyclic systems. researchgate.netbeilstein-journals.org The reaction proceeds through a plausible mechanism involving the initial attack of hydroxylamine on the β-enamino ketoester, leading to cyclization and subsequent dehydration to form the stable 1,2-oxazole ring. researchgate.net The regioselectivity of this reaction is a critical aspect, ensuring the desired constitutional isomer is the major product. researchgate.netbeilstein-journals.org
Another established pathway for forming the isoxazole (B147169) core, which could be adapted for the synthesis of Methyl 5-acetyl-1,2-oxazole-3-carboxylate, involves the reaction of nitrile oxides with appropriately substituted alkynes. For instance, ethoxycarbonylnitrile oxide has been reacted with vinylethyl ether to produce ethyl 5-ethoxyisoxazoline-3-carboxylate, which can be further converted to the corresponding isoxazole. google.com
Future strategies may focus on refining these methods to improve yields, reduce reaction times, and expand the substrate scope. The development of one-pot procedures and the use of novel catalytic systems could provide more direct and atom-economical routes to this compound and its derivatives.
Exploration of Novel Reactivity Patterns
The reactivity of this compound is dictated by its distinct functional groups: the acetyl group, the methyl ester, and the 1,2-oxazole ring itself. The carbonyl centers of both the acetyl and ester groups are susceptible to nucleophilic attack, providing avenues for a wide range of chemical transformations.
Future research will likely explore these reactive sites to synthesize new derivatives. For example, the acetyl group can undergo condensation reactions, be reduced to an alcohol, or serve as a handle for constructing more complex molecular architectures. The ester can be hydrolyzed to the corresponding carboxylic acid, which is a versatile precursor for amides, other esters, and various heterocycles.
The inherent reactivity of the synthetic intermediates also presents opportunities. The formation of the 1,2-oxazole ring from β-enamino ketoesters involves several reactive intermediates, including oximes. researchgate.net Understanding and controlling the stability and reaction pathways of these intermediates could lead to the discovery of novel transformations and the synthesis of alternative heterocyclic scaffolds.
Advancements in Spectroscopic Characterization
Unambiguous structural determination is crucial, especially when dealing with regioisomers which are common in 1,2-oxazole synthesis. beilstein-journals.org Advanced spectroscopic techniques are indispensable for this purpose. High-resolution mass spectrometry (HRMS) provides precise molecular weight information, confirming the elemental composition. beilstein-journals.orgbeilstein-journals.org
Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful. While standard ¹H and ¹³C NMR provide fundamental structural information, multidimensional techniques are often required for definitive assignments. beilstein-journals.org Experiments such as ¹H,¹³C-HMBC (Heteronuclear Multiple Bond Correlation) allow for the identification of long-range correlations between protons and carbons, helping to piece together the molecular skeleton. beilstein-journals.org
Furthermore, ¹⁵N NMR spectroscopy is an emerging tool in this area. beilstein-journals.orgbeilstein-journals.org The chemical shift of the nitrogen atom in the 1,2-oxazole ring and its coupling constants with neighboring protons and carbons (e.g., ¹J(C,N), ²J(C,N)) can provide conclusive evidence for a specific regioisomeric structure, which can be challenging to determine by other means. beilstein-journals.org The use of ¹⁵N-labeled reagents, such as ¹⁵N-hydroxylamine hydrochloride, in synthesis allows for more sensitive and informative NMR experiments. beilstein-journals.org
Below is a table summarizing typical ¹³C NMR chemical shifts for the carbon atoms of a substituted 1,2-oxazole ring, based on reported data for similar structures. beilstein-journals.org
| Carbon Atom | Typical Chemical Shift (δ, ppm) |
| C-3 | ~150.2 |
| C-4 | ~108.3 |
| C-5 | ~179.5 |
Note: Chemical shifts are approximate and can vary based on substituents and solvent.
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental work is accelerating progress in chemical synthesis and characterization. In the context of this compound chemistry, computational methods can be used to predict reaction outcomes, understand reaction mechanisms, and interpret spectroscopic data.
For example, Density Functional Theory (DFT) calculations can be employed to model the transition states of the 1,2-oxazole ring formation, helping to explain the observed regioselectivity. By comparing the calculated energies of different reaction pathways, researchers can predict which isomer is more likely to form under specific conditions.
Furthermore, computational chemistry can aid in structural elucidation. While experimental techniques like NMR provide crucial data, computational models can predict NMR chemical shifts and coupling constants for different possible isomers. Comparing the calculated spectra with the experimental data can provide strong validation for a proposed structure. This is particularly valuable when X-ray quality crystals for single-crystal diffraction analysis, which provides definitive structural proof, cannot be obtained. beilstein-journals.orgnih.gov The precise geometric parameters (bond lengths, angles) obtained from crystal structures of related compounds serve as benchmarks for validating the accuracy of computational methods. nih.gov
Q & A
Q. What are the standard synthetic routes for Methyl 5-acetyl-1,2-oxazole-3-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions, including cyclization, functional group introduction (e.g., acetyl), and esterification. For example:
- Step 1 : Cyclization of precursor molecules (e.g., β-keto esters) to form the oxazole ring.
- Step 2 : Bromination or acetylation at the 5-position using reagents like N-bromosuccinimide (NBS) or acetyl chloride under controlled temperatures (0–25°C).
- Step 3 : Methyl esterification via nucleophilic acyl substitution, often employing methanol and acid catalysts.
Optimization : Reaction parameters (temperature, pH, solvent polarity) are tuned to maximize yield. For instance, bromination at lower temperatures minimizes side reactions . Purification is achieved via recrystallization or column chromatography using silica gel and ethyl acetate/hexane mixtures .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy : and NMR confirm the acetyl group (δ ~2.5 ppm for , δ ~200 ppm for ) and ester functionality (δ ~3.8 ppm for methoxy ).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., CHNO, MW 199.06 g/mol).
- X-ray Crystallography : Single-crystal diffraction resolves bond lengths (e.g., C=O at ~1.21 Å) and ring puckering parameters. SHELX software refines structural models using least-squares minimization .
Q. How does the acetyl group at the 5-position influence the compound’s reactivity?
The acetyl group enhances electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions) and condensations. For example:
- Oxidation : The acetyl group can be oxidized to a carboxylic acid using KMnO/CrO, forming 5-carboxy derivatives.
- Reduction : LiAlH reduces the acetyl group to a hydroxymethyl moiety, altering hydrophobicity .
Advanced Research Questions
Q. What crystallographic challenges arise during structural refinement of this compound, and how are they addressed?
Challenges include disorder in the acetyl group and thermal motion artifacts. Solutions:
- Disorder Modeling : SHELXL’s PART instruction partitions disordered atoms with refined occupancy factors.
- Thermal Ellipsoids : Anisotropic displacement parameters (ADPs) are applied to non-H atoms, while H atoms are refined isotropically.
- Validation : PLATON checks for missed symmetry (e.g., twinning) and validates hydrogen bonding networks .
Q. How do substituent variations (e.g., acetyl vs. bromo) impact biological activity in oxazole derivatives?
- Acetyl Group : Enhances membrane permeability due to moderate hydrophobicity (logP ~1.5). In antimicrobial assays, acetyl derivatives show 2–4× higher MIC values against S. aureus compared to bromo analogs.
- Bromo Group : Increases electrophilicity, enabling covalent binding to cysteine residues in target enzymes (e.g., kinase inhibitors) .
Methodology : Comparative SAR studies use in vitro bioassays (e.g., MIC, IC) paired with molecular docking (AutoDock Vina) to predict binding affinities.
Q. What strategies ensure stability of this compound under varying pH and temperature conditions?
- pH Stability : The compound degrades above pH 9 (ester hydrolysis) but remains stable at pH 4–7. Buffered solutions (e.g., phosphate, citrate) are used in kinetic studies.
- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at 180°C. Storage at –20°C under argon minimizes degradation.
Analytical Tools : HPLC (C18 column, acetonitrile/water gradient) monitors degradation products .
Q. How can computational modeling predict the conformational flexibility of the oxazole ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
